An In-depth Technical Guide to 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
An In-depth Technical Guide to 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde, a specialized aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. While detailed public data on this specific molecule is emerging, this document synthesizes available information, draws logical inferences from structurally analogous compounds, and presents a thorough analysis of its properties, potential synthesis, and applications. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into its potential as a key building block for novel therapeutics.
Introduction: The Strategic Importance of Fluorinated Benzaldehyde Derivatives
Benzaldehyde and its derivatives are fundamental scaffolds in organic chemistry, serving as versatile precursors for a vast array of more complex molecules, including many active pharmaceutical ingredients (APIs). The strategic introduction of specific functional groups onto the benzaldehyde ring can profoundly influence the physicochemical and pharmacological properties of the resulting compounds.
The methoxy group (-OCH₃) is a common substituent that can increase a molecule's polarity and ability to form hydrogen bonds, often enhancing its solubility and interaction with biological targets. More recently, the incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of properties. The high electronegativity of the fluorine atoms can modulate the electronic environment of the aromatic ring, influencing its reactivity and the pKa of nearby functional groups. Furthermore, the trifluoroethoxy moiety can enhance metabolic stability by blocking potential sites of oxidation, and its lipophilicity can improve membrane permeability and oral bioavailability.
This guide focuses on the specific regioisomer 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde , a molecule that combines these advantageous features. Its structure suggests its potential as a valuable intermediate in the synthesis of novel compounds with tailored pharmacological profiles.
Chemical Identity and Properties
A precise understanding of a compound's identity and physicochemical properties is paramount for its effective use in research and development.
Chemical Structure and CAS Number
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Systematic Name: 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
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CAS Number: 1820604-53-1
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Molecular Formula: C₁₀H₉F₃O₃
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Molecular Weight: 234.17 g/mol
Physicochemical Properties (Predicted and Inferred)
Direct experimental data for this specific compound is not widely available in the public domain. However, we can infer its likely properties based on its structure and data from analogous compounds.
| Property | Predicted/Inferred Value | Rationale/Source |
| Appearance | White to off-white solid | Based on similar substituted benzaldehydes. |
| Melting Point | Not available | Likely to be a solid at room temperature. |
| Boiling Point | Not available | Expected to be relatively high due to its molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Sparingly soluble in water. | The aromatic ring and trifluoroethoxy group contribute to organosolubility, while the aldehyde and methoxy groups provide some polarity. |
| pKa | Not available | The electron-withdrawing nature of the trifluoroethoxy group may slightly increase the acidity of any proximal protons compared to non-fluorinated analogs. |
Synthesis and Manufacturing
While a specific, published, step-by-step synthesis for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde is not readily found in the literature, a logical and efficient synthetic route can be proposed based on established organic chemistry principles and analogous reactions.
Proposed Synthetic Pathway: Williamson Ether Synthesis
A highly plausible and industrially scalable approach to synthesize this compound is via a Williamson ether synthesis, starting from the readily available and relatively inexpensive starting material, isovanillin (3-hydroxy-4-methoxybenzaldehyde) .
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a predictive model based on the synthesis of similar alkoxy-substituted benzaldehydes.[1] Researchers should perform their own reaction optimization.
Materials:
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Isovanillin (3-hydroxy-4-methoxybenzaldehyde)
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2,2,2-Trifluoroethyl iodide or bromide
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Potassium carbonate (K₂CO₃), anhydrous
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N,N-Dimethylformamide (DMF), anhydrous
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Ethyl acetate (EtOAc)
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Brine (saturated NaCl solution)
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Magnesium sulfate (MgSO₄), anhydrous
Procedure:
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Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isovanillin (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).
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Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials.
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Addition of Alkylating Agent: Slowly add 2,2,2-trifluoroethyl iodide or bromide (1.1 - 1.2 eq) to the reaction mixture at room temperature.
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Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up:
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Cool the reaction mixture to room temperature.
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Pour the mixture into water and extract with ethyl acetate (3 x volumes).
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Combine the organic layers and wash with water and then brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Causality Behind Experimental Choices:
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Choice of Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group of isovanillin, making it a good nucleophile. Stronger bases like sodium hydride could also be used but may require more stringent anhydrous conditions.
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Choice of Solvent: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it solvates the cation (K⁺) while leaving the phenoxide anion relatively free to act as a nucleophile.
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Choice of Alkylating Agent: 2,2,2-Trifluoroethyl iodide is generally more reactive than the bromide, which may lead to shorter reaction times or lower temperatures.
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Temperature: Heating the reaction increases the rate of the Sₙ2 reaction. The optimal temperature should be determined empirically to ensure a reasonable reaction rate without significant side product formation.
Potential Applications in Drug Discovery and Development
The unique structural features of 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde make it a highly attractive building block for the synthesis of novel drug candidates.
Role as a Key Intermediate
This compound is primarily envisioned as an intermediate in multi-step syntheses. The aldehyde functional group is a versatile handle for a variety of chemical transformations, including:
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Reductive Amination: To form substituted benzylamines, which are common motifs in many biologically active compounds.
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Wittig and Horner-Wadsworth-Emmons Reactions: To form alkenes, providing access to a wider range of molecular scaffolds.
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Condensation Reactions: With various nucleophiles to form imines, oximes, and hydrazones, which can be further modified or act as bioactive moieties themselves.
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Oxidation: To the corresponding benzoic acid, which can then be used in amide bond formation.
Diagram of Potential Synthetic Transformations
Caption: Potential synthetic utility of the title compound in generating diverse molecular scaffolds.
Target Areas in Drug Development
While there are no specific drugs yet on the market that explicitly use this intermediate, its structural motifs are present in compounds targeting a range of therapeutic areas:
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Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted aromatic rings. The properties of the trifluoroethoxy group could be leveraged to improve the drug-like properties of such molecules.
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Neuroscience: The blood-brain barrier permeability can be influenced by lipophilicity and hydrogen bonding capacity, both of which are modulated by the methoxy and trifluoroethoxy groups.
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Inflammation and Immunology: The metabolic stability conferred by the fluorinated group could be advantageous for developing orally active anti-inflammatory agents.
Safety and Handling
No specific safety data sheet (SDS) is publicly available for 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde. Therefore, it is imperative to handle this compound with the caution appropriate for a novel chemical entity. The following recommendations are based on the safety profiles of structurally similar benzaldehyde derivatives.
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General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
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Fire Safety: The compound is likely combustible. Keep away from heat, sparks, and open flames.
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Toxicology: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, and may cause skin and eye irritation.
Conclusion and Future Outlook
3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde stands as a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its synthesis from readily available starting materials appears feasible through established chemical transformations. The combination of the methoxy and trifluoroethoxy substituents offers a compelling set of properties that could be exploited to design next-generation therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles.
Further research is warranted to fully characterize this compound, including the development and publication of a robust, scalable synthesis, a comprehensive analysis of its physicochemical properties, and an exploration of its utility in the synthesis of novel bioactive molecules. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the strategic use of fluorinated intermediates like 3-Methoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde will undoubtedly play an increasingly important role in the future of drug development.
References
- Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
